molecular formula C7H5ClN2 B2699898 4-Chloro-2-methylnicotinonitrile CAS No. 1261487-92-6

4-Chloro-2-methylnicotinonitrile

Cat. No. B2699898
CAS RN: 1261487-92-6
M. Wt: 152.58
InChI Key: XXXQBZCXRQNKSV-UHFFFAOYSA-N
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Description

  • Storage Temperature : Store in a freezer under -20°C with an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

One relevant aspect of research involves the synthesis and chemical properties of similar compounds, which could provide insights into the potential applications of 4-Chloro-2-methylnicotinonitrile. For instance, Zhao Yi-min (2011) synthesized 5-substituted derivatives of 4-methylnicotinonitrile, demonstrating a user-friendly procedure under mild reaction conditions. This research indicates the potential for synthesizing various derivatives of similar compounds for different applications, including the synthesis of pyridine-type alkaloids Zhao Yi-min (2011).

Electrochemical Sensors

Another relevant area of research is the development of electrochemical sensors using related compounds. For example, Shabani-Nooshabadi et al. (2016) established a high-sensitive electrochemical sensor for 4-chlorophenol based on graphene oxide NiO/NPs-ionic liquid carbon paste electrode. This highlights the potential for compounds like 4-Chloro-2-methylnicotinonitrile to be used in the development of sensors for environmental monitoring or other analytical applications Shabani-Nooshabadi et al. (2016).

Photocatalytic and Photoelectrochemical Applications

Additionally, research on photocatalytic and photoelectrochemical applications using similar compounds provides insights into potential environmental and analytical applications. Mo et al. (2015) investigated the photocatalytic performance and photoelectrochemical sensing of MB solution using graphitic carbon nitride (g-C3N4) synthesized at different temperatures. This suggests that compounds related to 4-Chloro-2-methylnicotinonitrile could have applications in environmental remediation and the development of sensors for detecting pollutants Mo et al. (2015).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-chloro-2-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQBZCXRQNKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylnicotinonitrile

Synthesis routes and methods

Procedure details

To 4-methoxy-2-methylnicotinonitrile (Tet 6222, 2006) (100 mg, 0.67 mmol) in phosphoryl chloride (2 mL) was added phosphorus pentachloride (156 mg, 0.75 mmol). The mixture was heated to reflux under nitrogen for 15 h. The reaction was quenched with ice, stirred for 10 min, then neutralised with NaHCO3 and extracted with EtOAc. The combined organic extracts were dried (Na2SO4), evaporated to dryness and purified by column chromatography (Si—PCC, gradient 0-50% EtOAc in cyclohexane). Product containing fractions were evaporated to give the title compound as a pale pink solid, (35 mg, 34%). 1H NMR δ (ppm) (CDCl3-d): 8.56 (1H, d, J=5.46 Hz), 7.32 (2H, d, J=5.46 Hz), 2.81 (3H, s).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
34%

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